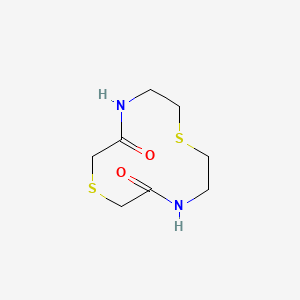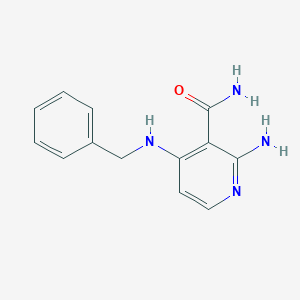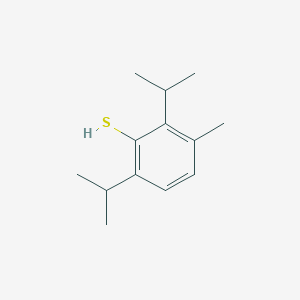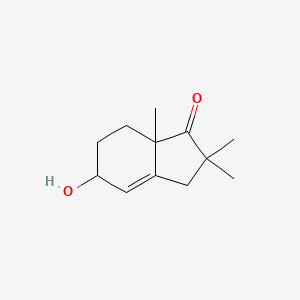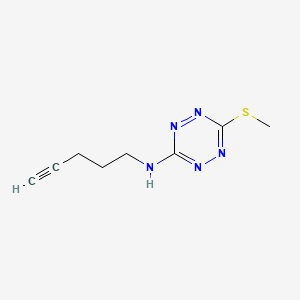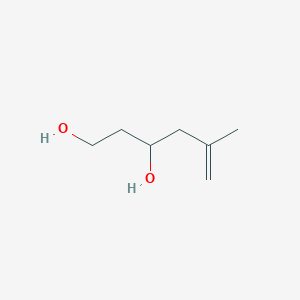![molecular formula C16H17N3 B14348314 Pyrimido[1,2-b]indazole, 3-cyclohexyl- CAS No. 90253-58-0](/img/structure/B14348314.png)
Pyrimido[1,2-b]indazole, 3-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[1,2-b]indazole, 3-cyclohexyl- is a compound belonging to the class of fused nitrogen-containing tricyclic skeletons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-b]indazole, 3-cyclohexyl- typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 . For instance, a one-pot, three-component reaction utilizing mixtures of aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles has been reported . Another method involves the treatment of 3-amino-1H-indazoles with 2-bromomalonaldehyde in ethanol in the presence of catalytic acetic acid .
Industrial Production Methods
Industrial production methods for pyrimido[1,2-b]indazole, 3-cyclohexyl- are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[1,2-b]indazole, 3-cyclohexyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pyrimido[1,2-b]indazole, 3-cyclohexyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties and potential use in treating hepatitis C virus infection.
Mechanism of Action
The mechanism of action of pyrimido[1,2-b]indazole, 3-cyclohexyl- involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it may bind to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. Similarly, as a phosphodiesterase inhibitor, it may block the enzyme’s activity, leading to increased levels of cyclic nucleotides .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities with pyrimido[1,2-b]indazoles and exhibit similar biological properties, including antiviral and antibacterial activities.
Trifluoromethylated pyrimido[1,2-b]indazole derivatives: These derivatives are known for their prominent biological activities, such as anticancer and antibacterial properties.
Uniqueness
Pyrimido[1,2-b]indazole, 3-cyclohexyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its cyclohexyl group can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
CAS No. |
90253-58-0 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
3-cyclohexylpyrimido[1,2-b]indazole |
InChI |
InChI=1S/C16H17N3/c1-2-6-12(7-3-1)13-10-17-16-14-8-4-5-9-15(14)18-19(16)11-13/h4-5,8-12H,1-3,6-7H2 |
InChI Key |
MPJDJHIZPRWIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN3C(=C4C=CC=CC4=N3)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)

![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)



